molecular formula C20H27NO3 B1206195 N-Desethyloxybutynin CAS No. 80976-67-6

N-Desethyloxybutynin

Cat. No.: B1206195
CAS No.: 80976-67-6
M. Wt: 329.4 g/mol
InChI Key: SNIBJKHIKIIGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background of Parent Compound and Metabolite Genesis

The parent compound, oxybutynin (B1027), is an anticholinergic agent used to treat conditions characterized by involuntary bladder contractions. drugs.com It exerts its effects by acting as a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of the bladder's smooth muscle. drugbank.comnih.gov

Upon oral administration, oxybutynin undergoes extensive first-pass metabolism, a process that occurs primarily in the liver and the gut wall. drugbank.comdrugs.com This metabolic transformation is predominantly carried out by the cytochrome P450 enzyme system, with the CYP3A4 isoenzyme playing a crucial role. drugs.commdpi.com The primary metabolic pathway is an N-deethylation reaction, which removes an ethyl group from the parent molecule to form N-Desethyloxybutynin. researchgate.net This process is so significant that plasma concentrations of this compound can be four to ten times higher than those of the parent compound, oxybutynin, following oral administration of an immediate-release formulation. mdpi.comwikipedia.org In addition to this compound, oxybutynin is also metabolized to a pharmacologically inactive product, phenylcyclohexylglycolic acid. drugbank.comdrugs.com

Rationale for Dedicated Academic Investigation of this compound

The scientific interest in this compound stems from the fact that it is not an inert byproduct but a pharmacologically active metabolite with a potent antimuscarinic profile. drugs.com Its activity is comparable to that of oxybutynin in its ability to antagonize detrusor muscle contractions, suggesting it contributes significantly to the therapeutic efficacy of the parent drug. nih.govnih.gov

Receptor Binding Affinity (pKi) of this compound vs. Oxybutynin

Compound Detrusor Muscle Parotid Gland
This compound 8.2 8.7
Oxybutynin 8.2 8.5

Data sourced from in vitro radioligand receptor binding studies on human tissue. nih.gov

Scope and Objectives of Research Endeavors on this compound

The primary objective of research focused on this compound is to optimize the therapeutic use of its parent compound, oxybutynin. The overarching goal is to enhance the drug's therapeutic index by maximizing its desired effects on bladder function while minimizing its systemic, undesirable side effects. researchgate.net

Key areas of investigation include:

Pharmacokinetic Profiling: A significant portion of research has been dedicated to understanding the complex pharmacokinetics of this compound. This includes studying its stereoselectivity, where the metabolism and protein binding of its different enantiomers ((R) and (S)) are characterized. researchgate.netdrugbank.com For example, studies have shown that (R)-N-Desethyloxybutynin binds more extensively to plasma proteins than the (S)-enantiomer. drugbank.com

Development of Novel Drug Delivery Systems: A major focus has been the development of alternative formulations of oxybutynin that bypass or reduce the extent of first-pass metabolism. mdpi.com The rationale is that by decreasing the formation and subsequent systemic circulation of this compound, the incidence of side effects like dry mouth can be reduced. researchgate.net This has led to the successful development and study of extended-release oral formulations and transdermal delivery systems (patches and gels), which result in a lower ratio of the metabolite to the parent drug. mdpi.comnih.gov

Alternative Administration Routes: Researchers have also explored other routes of administration, such as intravesical, rectal, and vaginal, to deliver oxybutynin more directly to its site of action and limit systemic absorption and metabolism into this compound. mdpi.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBJKHIKIIGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701001668
Record name 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80976-67-6
Record name Desethyloxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Ethylamino)but-2-yn-1-yl cyclohexyl(hydroxy)phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701001668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYLOXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8809SNK4F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Strategies for N Desethyloxybutynin

Established Synthetic Routes for N-Desethyloxybutynin Reference Standards

The synthesis of this compound for use as an analytical reference standard typically mirrors the convergent synthesis approach used for its parent compound, Oxybutynin (B1027). mdpi.comresearchgate.net This strategy involves preparing two key intermediates separately and then coupling them in a final esterification step. The primary difference lies in the synthesis of the amino-alkyne side chain, which must contain a mono-ethylamino group rather than the diethylamino group found in Oxybutynin.

The synthesis can be logically broken down into the preparation of an acid portion and an alcohol portion, followed by their condensation.

Synthesis of the Chiral Acid Intermediate (α-Cyclohexyl-α-hydroxybenzeneacetic Acid): This intermediate, also known as cyclohexylphenylglycolic acid (CHPGA), contains the chiral center of the molecule. A common route starts from methyl 2-oxo-2-phenylacetate (methyl phenylglyoxylate). mdpi.comresearchgate.net

Step 1: Grignard Reaction. Methyl 2-oxo-2-phenylacetate is reacted with a cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) in a Grignard reaction. This step introduces the cyclohexyl group and creates the tertiary alcohol, forming methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. mdpi.comresearchgate.net

Step 2: Hydrolysis. The resulting methyl ester is then hydrolyzed, typically using a base like sodium hydroxide (B78521) followed by acidification, to yield the final carboxylic acid, α-cyclohexyl-α-hydroxybenzeneacetic acid (racemic). mdpi.com

Synthesis of the Amino-Alcohol Intermediate (4-(Ethylamino)but-2-yn-1-ol): This portion of the molecule contains the characteristic ethylamino and alkyne groups.

Mannich-type Reaction: This intermediate is synthesized through a variation of the Mannich reaction. It involves reacting propargyl alcohol (2-propyn-1-ol) with formaldehyde (B43269) and ethylamine. newdrugapprovals.org This contrasts with the synthesis of the Oxybutynin side chain, which uses diethylamine. newdrugapprovals.org

Final Esterification Step: The final step couples the two intermediates.

Activation of the Carboxylic Acid: The α-cyclohexyl-α-hydroxybenzeneacetic acid is often "activated" to facilitate the esterification. This can be achieved by converting it into an acid chloride or a mixed anhydride. newdrugapprovals.org

Coupling Reaction: The activated acid is then reacted with 4-(ethylamino)but-2-yn-1-ol to form the ester linkage, yielding racemic this compound. newdrugapprovals.org An alternative is a transesterification reaction where the methyl ester of the acid is reacted with the amino-alcohol in the presence of a catalyst like sodium methoxide. newdrugapprovals.org

Table 1: Multi-step Synthesis Pathway for Racemic this compound
StageReactionKey ReagentsIntermediate/Product
Acid SynthesisGrignard ReactionMethyl 2-oxo-2-phenylacetate, Cyclohexylmagnesium bromideMethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
HydrolysisSodium hydroxideα-Cyclohexyl-α-hydroxybenzeneacetic acid
Alcohol SynthesisMannich ReactionPropargyl alcohol, Formaldehyde, Ethylamine4-(Ethylamino)but-2-yn-1-ol
Final CouplingEsterificationActivated CHPGA, 4-(Ethylamino)but-2-yn-1-olThis compound

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product, which is critical for a reference standard. Key parameters for optimization include the choice of solvent, reaction temperature, and catalyst. scielo.br

Grignard Reaction: The yield of this reaction can be sensitive to the purity of the reagents and the exclusion of moisture. Anhydrous ethers like tetrahydrofuran (B95107) (THF) or diethyl ether are standard solvents.

Synthesis of this compound Analogues and Structural Modifications

The synthesis of analogues of this compound is undertaken to investigate structure-activity relationships (SAR), particularly concerning its binding to muscarinic receptors. medchemexpress.comnih.gov

Analogues are designed by systematically modifying specific parts of the this compound molecule.

Modification of the Amine: The ethylamino group can be replaced with other alkyl or functional groups to probe the steric and electronic requirements of the receptor binding site. For example, an N-benzyl group has been incorporated to create N-Desethyl N-Benzyl Oxybutynin. pharmaffiliates.com

Modification of the Core Rings: The cyclohexyl or phenyl rings can be substituted or replaced entirely. This can alter the lipophilicity and conformation of the molecule, potentially affecting its binding affinity and selectivity for different muscarinic receptor subtypes.

Modification of the Ester Linkage: The ester group could be replaced with a more stable amide or ether linkage to create analogues with different metabolic stabilities.

Since this compound possesses a chiral center, its biological activity is likely enantiomer-specific. researchgate.netnih.gov Therefore, stereoselective synthesis to produce individual (R)- and (S)-enantiomers is of significant interest.

The key to stereoselective synthesis is the use of an enantiomerically pure form of α-cyclohexyl-α-hydroxybenzeneacetic acid. mdpi.comnewdrugapprovals.org

Asymmetric Synthesis: Several methods exist for the asymmetric synthesis of chiral α-hydroxy acids. One approach involves the stereoselective coupling of a deprotonated dioxolone with cyclohexanone, followed by a series of steps to yield the desired acid with high enantiomeric excess. mdpi.com

Chiral Resolution: Alternatively, the racemic acid can be resolved into its separate enantiomers using classical resolution techniques with a chiral amine or through enzymatic resolution.

Once the desired enantiomer of the acid is obtained, it is carried through the final coupling step as described in section 2.1.1 to produce the corresponding enantiomer of this compound, for instance, (S)-N-Desethyloxybutynin. nih.gov

Isotopic Labeling Methodologies for this compound

Isotopic labeling is the technique of replacing one or more atoms in a molecule with their isotope. wikipedia.org Isotopically labeled compounds are invaluable as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is used to measure drug and metabolite concentrations in biological samples. jchps.comresearchgate.net

The labeling is typically done using stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.org For this compound, deuterium labeling is common. The synthesis involves using a deuterated starting material in one of the synthetic steps.

Deuterium Labeling: To create a deuterated version like this compound-d5, a deuterated ethyl group source (e.g., ethyl-d5-amine) would be used in the Mannich reaction. To create this compound-d11, a deuterated cyclohexyl source (e.g., bromocyclohexane-d11) would be used in the Grignard reaction. pharmaffiliates.com

These labeled compounds are chemically identical to the unlabeled analyte but have a higher mass, allowing them to be distinguished by a mass spectrometer. wikipedia.org

Table 2: Examples of Isotopically Labeled this compound Derivatives
Compound NameMolecular FormulaLabeling TypeTypical Use
N-Desethyl Oxybutynin-d5 HydrochlorideC₂₀H₂₃D₅ClNO₃Deuterium (D5)Internal Standard (LC-MS/MS)
rac Desethyl Oxybutynin-d11 HydrochlorideC₂₀H₁₇D₁₁ClNO₃Deuterium (D11)Internal Standard (LC-MS/MS)

Source: pharmaffiliates.com

Deuterium Labeling for Metabolic Tracing

Deuterium (²H) labeling is a well-established technique in drug metabolism studies to trace the biotransformation of a parent compound and identify its metabolites. The introduction of deuterium atoms at specific positions in a molecule allows for its differentiation from endogenous compounds and provides a clear metabolic map.

In the context of this compound, deuterium-substituted Oxybutynin has been instrumental in confirming its formation as a major primary oxidation product. nih.gov A pivotal study utilized a deuterium-labeled substrate of Oxybutynin to investigate its metabolism in rat liver microsomes. This approach was crucial in unequivocally identifying this compound among other potential metabolites. nih.gov

The use of deuterium substitution provided a distinct mass shift in mass spectrometry analysis, allowing for the clear identification of the N-desethylated metabolite. This technique helped to establish the N-deethylation pathway as a significant route of Oxybutynin metabolism. nih.gov The findings from this research are summarized in the table below.

Labeled CompoundBiological SystemAnalytical MethodKey FindingReference
Deuterium-substituted OxybutyninRat liver microsomesGas Chromatography-Mass Spectrometry (GC-MS)Confirmed the formation of this compound as a major primary oxidation product. nih.gov

Carbon-13 and Nitrogen-15 Labeling for Mechanistic Studies

While deuterium labeling is highly effective for metabolic tracing, the use of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) stable isotopes can provide deeper insights into the specific chemical mechanisms of enzymatic reactions. Although specific studies employing ¹³C and ¹⁵N labeling for the mechanistic elucidation of this compound formation are not extensively documented, the principles of these techniques offer a clear path for future research.

Carbon-13 Labeling:

The synthesis of Oxybutynin with ¹³C atoms strategically placed within the N-ethyl groups would be a powerful approach to study the N-deethylation process. By labeling the carbon atoms of the ethyl group that is cleaved, researchers could:

Trace the Fate of the Ethyl Group: Follow the ¹³C-labeled acetaldehyde (B116499) or acetic acid products of the dealkylation reaction, providing a more complete picture of the metabolic pathway.

Quantify Metabolic Flux: Determine the rate and extent of N-deethylation versus other metabolic pathways by quantifying the labeled and unlabeled metabolites.

Investigate Kinetic Isotope Effects: The presence of a heavier ¹³C isotope can slightly alter the rate of bond cleavage. Studying this kinetic isotope effect can provide valuable information about the transition state of the enzymatic reaction, helping to elucidate the mechanism of the cytochrome P450 enzymes involved in the process.

Nitrogen-15 Labeling:

Incorporating a ¹⁵N atom into the amine group of Oxybutynin would offer unique advantages for mechanistic studies. This approach could be used to:

Probe the Enzyme Active Site: Nuclear Magnetic Resonance (NMR) spectroscopy of the ¹⁵N-labeled compound could be used to study the electronic environment of the nitrogen atom within the enzyme's active site, providing insights into the interactions between the substrate and the enzyme.

Elucidate Reaction Intermediates: ¹⁵N labeling can help in the identification of transient nitrogen-centered intermediates that may be formed during the enzymatic reaction, offering a more detailed understanding of the catalytic cycle.

Differentiate Metabolic Pathways: In cases where multiple metabolic pathways involve the nitrogen atom, ¹⁵N labeling can help to distinguish between these pathways and quantify their relative contributions.

The application of ¹³C and ¹⁵N labeling, in conjunction with advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, holds significant promise for a more profound understanding of the chemical and enzymatic processes that lead to the formation of this compound.

Metabolic Formation and Enzymatic Pathways of N Desethyloxybutynin

Identification of Primary Metabolic Pathways Leading to N-Desethyloxybutynin

The biotransformation of oxybutynin (B1027) primarily leads to this compound through oxidative metabolic pathways. These pathways involve the cleavage of chemical bonds and potential rearrangements, with specific enzymes playing pivotal roles.

Generated code

N-dealkylation is a primary metabolic pathway responsible for the formation of this compound from oxybutynin. This process involves the oxidative removal of an ethyl group from the tertiary amine of oxybutynin. This N-dealkylation reaction is a common metabolic route for drugs containing N,N-dialkylamino moieties and is typically catalyzed by CYP enzymes researchgate.netpsu.edu. The resulting secondary amine metabolite, this compound, retains significant anticholinergic activity, similar to the parent compound nih.gov.

Generated code

Cytochrome P450 (CYP) enzymes are the principal catalysts for the N-dealkylation of oxybutynin to this compound. Research has identified specific CYP isoforms involved in this metabolic transformation.

CYP3A4 and CYP3A5: Studies indicate that the CYP3A subfamily, particularly CYP3A4 and CYP3A5, are the predominant enzymes responsible for the N-deethylation of oxybutynin researchgate.netresearchgate.netnih.govcaymanchem.comnih.govpeerj.com. Recombinant human CYP3A4 has demonstrated significant N-desethylation activity, and CYP3A5 has shown even higher activity in this regard researchgate.net. Ketoconazole (B1673606), a potent inhibitor of CYP3A enzymes, effectively inhibited oxybutynin N-deethylation by both CYP3A4 and CYP3A5 researchgate.net. CYP3A4 is a major drug-metabolizing enzyme, accounting for a substantial portion of drug metabolism, and is highly expressed in the liver and intestine medsafe.govt.nzwikipedia.orgpeerj.com.

CYP2D6: Contrary to earlier suggestions, evidence indicates that CYP2D6 plays no significant role in the formation of this compound researchgate.netresearchgate.netnih.gov. Studies using human liver microsomes genotyped as extensive metabolizers for CYP2D6 showed no inhibitory effects on this compound formation by CYP2D6 inhibitors like quinidine (B1679956) researchgate.netnih.gov.

Other CYP Isoforms: Recombinant human CYP2B6, CYP2C8, CYP2C9, and CYP2E1 have shown little to no significant N-desethylation activity for oxybutynin researchgate.netresearchgate.netnih.gov. While CYP2C9 is a major enzyme in drug metabolism, metabolizing approximately 15% of all P450-catalyzed drugs, its role in this compound formation appears minimal nih.gov. Similarly, CYP2B6 is involved in the metabolism of various drugs, but its direct contribution to this compound formation is not prominent nih.govfrontiersin.org. CYP2E1 is known for its role in metabolizing ethanol (B145695) and certain xenobiotics, but its involvement in oxybutynin metabolism is not established mdpi.comwikipedia.orgnih.govfrontiersin.org.

N-Oxidation Pathways and Subsequent Rearrangements

In addition to N-dealkylation, N-oxidation represents another oxidative metabolic pathway for oxybutynin researchgate.netnih.gov. This pathway can lead to the formation of N-oxides, which may subsequently undergo rearrangements. One identified pathway involves N-oxidation followed by rearrangement of the tertiary propargylamine (B41283) N-oxide moiety, leading to the formation of an enaminoketone metabolite (Oxy-EK) researchgate.netresearchgate.netnih.gov. While this N-oxidation pathway contributes to oxybutynin clearance, the this compound metabolite is considered the primary active metabolite formed via N-dealkylation researchgate.netresearchgate.netnih.govbrazjurol.com.br.

Enzymatic Kinetics and Substrate Specificity in this compound Biotransformation

The kinetic parameters and substrate specificity of the enzymes involved in this compound formation provide insights into the efficiency and regulation of this metabolic process.

Generated code

Kinetic studies have been conducted to determine the Michaelis-Menten parameters for the formation of this compound. In human liver microsomes from extensive metabolizers for CYP2D6, the Michaelis constant (Km) for this compound formation was determined to be 16.5 ± 5.2 µM, and the maximum reaction velocity (Vmax) was 76.8 ± 3.7 nmol/mg/h researchgate.netnih.gov. These values characterize the affinity of the enzyme for oxybutynin and its maximum catalytic rate, respectively. Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating enzyme affinity, while Vmax reflects the maximum rate of the enzymatic reaction egyankosh.ac.in.

Generated code

Studies investigating the inhibition and induction of enzymes responsible for this compound formation are critical for understanding potential drug-drug interactions and factors influencing its metabolic rate.

Inhibition: Ketoconazole, a potent CYP3A inhibitor, strongly inhibited oxybutynin N-deethylation with an IC50 of 4.5 µM researchgate.net. Other CYP inhibitors showed variable effects, with quinidine and anti-liver kidney microsome antibody type I having no inhibitory effect, further supporting the minimal role of CYP2D6 researchgate.netnih.gov. Itraconazole also inhibited the activity, though less potently than ketoconazole researchgate.net. These findings highlight the susceptibility of this compound formation to inhibition by CYP3A substrates.

Induction: While specific studies detailing the induction of enzymes directly leading to this compound formation are not extensively detailed in the provided search results, it is known that CYP3A4 activity can be induced by various xenobiotics through mechanisms involving the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR) medsafe.govt.nz. Induction of CYP3A4 would theoretically increase the rate of this compound formation.

Analytical Methodologies for N Desethyloxybutynin Quantification and Identification

Chromatographic Techniques for N-Desethyloxybutynin Separation and Analysis

Chromatographic methods are fundamental for the separation, identification, and quantification of this compound in various matrices, particularly biological fluids. These techniques leverage differences in the physical and chemical properties of the analyte and other components in the sample to achieve separation.

Liquid Chromatography (LC) Methods (e.g., HPLC, UPLC)

Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is extensively used for the analysis of this compound due to its sensitivity, selectivity, and speed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode for this compound analysis. This technique utilizes a non-polar stationary phase (e.g., C18 or C8 columns) and a polar mobile phase, typically a mixture of water or buffer with an organic solvent like acetonitrile (B52724) or methanol. Studies have reported the use of RP-HPLC with UV detection or, more commonly, coupled with mass spectrometry for enhanced sensitivity and specificity. For instance, a Waters® Alliance e2695 HPLC system under reverse-phase conditions was employed for the simultaneous determination of oxybutynin (B1027) and this compound in human serum complexgenerics.org. Another study utilized a Cosmosil C18 column with an acetonitrile-1.0 mM ammonium (B1175870) acetate (B1210297) mobile phase for the separation of oxybutynin and its metabolite nih.gov.

Normal-Phase Liquid Chromatography (NP-LC) , while less common for this compound compared to RP-HPLC, can also be employed. NP-LC uses a polar stationary phase and a non-polar mobile phase. This mode might be beneficial for separating isomers or compounds with specific polarities that are not optimally resolved by reversed-phase chromatography. However, specific applications of NP-LC for this compound are not extensively detailed in the reviewed literature.

This compound, like its parent compound oxybutynin, possesses a chiral center, meaning it exists as two enantiomers: (R)-N-Desethyloxybutynin and (S)-N-Desethyloxybutynin. Since enantiomers can exhibit different pharmacological activities and metabolic profiles, their stereoselective analysis is important. Chiral chromatography is essential for this purpose.

Studies have employed chiral stationary phases (CSPs) for the separation of oxybutynin and its enantiomers, which can be extended to this compound. For example, a Phenomenex Lux Amylose-2 chiral column was used for the separation of (S)- and (R)-enantiomers of oxybutynin and N-desethyl oxybutynin nih.gov. The mobile phase typically involves mixtures of organic solvents like acetonitrile, 2-propanol, and methanol, often with buffers such as ammonium bicarbonate. The optimization of flow rate, mobile phase composition, and temperature are critical for achieving adequate enantiomeric resolution sigmaaldrich.com.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be utilized for the analysis of this compound, often requiring derivatization to increase volatility and thermal stability. GC coupled with Mass Spectrometry (GC-MS) provides a powerful tool for identification and quantification. While HPLC-MS/MS methods are more prevalent for this compound, GC-MS has been reported for the analysis of oxybutynin and its metabolites in plasma jchps.comresearchgate.net. The specific details regarding GC column types, carrier gases, and temperature programs for this compound are less frequently reported compared to LC methods.

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is critical for accurate and sensitive analysis of this compound from complex matrices such as plasma, serum, or urine. Common techniques include:

Liquid-Liquid Extraction (LLE): This is a widely used method where the analyte is transferred from the aqueous sample matrix to an immiscible organic solvent. For this compound, LLE has been performed using solvent mixtures such as ethyl acetate complexgenerics.orgnih.gov, or ethyl acetate-diethyl ether-n-hexane nih.gov. Deuterated internal standards are often used to improve the accuracy of quantification. Extraction recovery rates for LLE methods can be high, for example, reported between 80.4% and 105.1% for analytes and internal standards nih.govnih.gov.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material to selectively retain the analyte or impurities, followed by elution with a suitable solvent. Oasis HLB cartridges have been used for SPE of this compound from plasma, achieving extraction recoveries in the range of 88.5%–102.5% researchgate.net. SPE is advantageous for its ability to clean up samples and concentrate analytes, often leading to cleaner chromatograms and improved sensitivity thermofisher.com.

Protein Precipitation (PP): This is a rapid and high-throughput method commonly used for biological samples like plasma or serum prior to LC-MS/MS analysis. It involves adding a solvent (e.g., acetonitrile, perchloric acid, or trichloroacetic acid) to the sample to denature and precipitate proteins, leaving the analytes in the supernatant. Acetonitrile is frequently used as a precipitating agent complexgenerics.orgresearchgate.netshim-pol.pl. For instance, 200 µL of plasma sample was extracted with 1.5 mL of ethyl acetate, followed by centrifugation, evaporation, and reconstitution in the mobile phase complexgenerics.org. Another approach involves adding acetonitrile to plasma at a 3:1 (v/v) ratio for protein precipitation shim-pol.pl. Perchloric acid (PCA) precipitation is also a common method for removing proteins and stabilizing small molecules abcam.com.

Spectrometric Detection and Characterization of this compound

Spectrometric techniques are indispensable for the identification and precise quantification of this compound, often used in conjunction with chromatographic separation.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS), particularly when coupled with LC (LC-MS/MS), is the gold standard for the analysis of this compound. This technique offers high sensitivity, selectivity, and specificity. Multiple Reaction Monitoring (MRM) is commonly employed, monitoring specific precursor-to-product ion transitions. For this compound, typical mass transitions include m/z 330.3→96.1 jchps.com or m/z 329.78/95.98 researchgate.net. LC-MS/MS methods have been developed and validated for simultaneous determination in human serum and plasma, with linear ranges reported for this compound from 0.049 ng/mL to 70.255 ng/mL jchps.com. UPLC-MS/MS methods provide faster analysis times, with chromatographic separation completed within 3 minutes nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification and quantification of this compound. It provides spectral data that can be compared to reference libraries for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and characterization of this compound. Techniques like ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, including the arrangement of atoms and functional groups. While specific NMR spectral data for this compound is not detailed in the provided search results, it is a standard technique for confirming the identity and purity of synthesized compounds or isolated metabolites.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by measuring the absorption of infrared radiation. This technique can aid in the characterization and confirmation of this compound's structure.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for quantification if the compound has a chromophore that absorbs light in the UV-Visible range. For this compound, detection wavelengths around 205 nm have been reported in some HPLC methods pharmacophorejournal.com. However, UV-Vis detection is generally less sensitive and selective compared to MS detection for this analyte.

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone for the analysis of this compound due to its high sensitivity and specificity. It allows for the determination of molecular weight and provides structural information through fragmentation patterns.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the primary atmospheric pressure ionization techniques used for introducing this compound into mass spectrometers researchgate.netunt.edupsu.educhromatographyonline.com. ESI is particularly effective for polar and semi-polar compounds, generating ions directly from a solution. APCI, on the other hand, is suitable for a broader range of compounds, including those with moderate polarity, and is often used when analytes are less polar or when samples contain buffers that can suppress ESI signals researchgate.netunt.edupsu.edu. Both methods are compatible with liquid chromatography (LC) systems, enabling the separation of this compound from complex mixtures prior to mass analysis researchgate.netnih.govresearchgate.net. These techniques typically produce protonated molecular ions ([M+H]+) in positive ion mode, facilitating accurate mass determination and fragmentation for structural analysis unt.edu.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification (e.g., SRM, MRM)

Tandem mass spectrometry (MS/MS), employing techniques like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM), offers exceptional selectivity and sensitivity for the quantification of this compound nih.govresearchgate.netproteomics.com.ausrmatlas.org. In MRM/SRM, a specific precursor ion corresponding to this compound is selected in the first mass analyzer (Q1), then fragmented, and a specific product ion is monitored in the third mass analyzer (Q3) proteomics.com.ausrmatlas.org. This targeted approach significantly reduces background noise and matrix interference, making it ideal for quantifying low concentrations of the compound in biological samples researchgate.netnih.gov. For instance, studies have utilized MRM transitions for the simultaneous quantification of oxybutynin and this compound in rat plasma, employing specific precursor→product ion transitions researchgate.netnih.govresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound through accurate mass measurements thermofisher.combioanalysis-zone.comspectroscopyonline.com. HRMS instruments can measure mass-to-charge ratios (m/z) with high precision, often to several decimal places, allowing for the determination of exact masses thermofisher.combioanalysis-zone.com. This capability is vital for distinguishing this compound from isobaric compounds that may have the same nominal mass but different elemental formulas bioanalysis-zone.comspectroscopyonline.com. By providing precise mass data, HRMS aids in the definitive identification and structural confirmation of the compound, especially in complex matrices where interference is common thermofisher.comspectroscopyonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of this compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide detailed information about the molecular framework, including the connectivity of atoms, the presence of functional groups, and the stereochemistry uzh.chclaremont.edumdpi.com. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can unequivocally confirm the proposed structure of this compound uzh.chclaremont.edu. Comparative analysis of NMR spectra with known standards or related compounds can highlight subtle structural differences and confirm the identity of the synthesized or isolated this compound claremont.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is employed for the quantitative analysis of this compound, particularly when coupled with chromatographic separation techniques rsc.orgsci-hub.seupi.eduinnovareacademics.infrontiersin.org. This method relies on the principle that molecules with chromophores absorb light at specific wavelengths. The Beer-Lambert Law dictates a linear relationship between the absorbance of a sample and the concentration of the analyte, provided the analyte possesses a suitable chromophore sci-hub.seupi.edu. While specific UV-Vis absorption maxima for this compound are not detailed in the provided search results, the technique is widely used for quantification in conjunction with methods like Capillary Electrophoresis/Diode Array Detection (CE/DAD) rsc.org. The quantification range and linearity are established using calibration curves generated from standards rsc.orgupi.eduinnovareacademics.in.

Electrophoretic Techniques for this compound Analysis (e.g., Capillary Electrophoresis (CE))

Electrophoretic techniques, most notably Capillary Electrophoresis (CE), offer a high-resolution separation method for this compound rsc.orgrsc.orgresearchgate.net. CE separates analytes based on their differential migration in an electric field within a narrow capillary, influenced by factors such as charge, size, and buffer conditions rsc.orgresearchgate.net. A common approach involves using a background electrolyte (BGE) composed of triethylamine (B128534) at a specific pH, with optimized voltage and temperature settings rsc.org. CE can be coupled with detection methods like Diode Array Detection (DAD) for simultaneous analysis and quantification of this compound, often after sample preparation steps like dispersive liquid-liquid microextraction (DLLME) rsc.orgrsc.org. The method's performance is assessed based on linearity, sensitivity, precision, and accuracy, with typical reproducibility in migration times and peak areas reported rsc.orgrsc.org.

Compound List:

this compound

Oxybutynin (OXY)

N-desethyl oxybutynin (DEOB)

N-desethyloxybytynin (DEOXY)

N-Desmethyl Oxybutynin

Validation of Analytical Methods for this compound

Method validation is a systematic process that provides documented evidence that an analytical procedure consistently produces results that are suitable for its intended purpose ujpronline.com. For this compound, validation ensures that the method can accurately and reliably measure its concentration in various matrices, such as biological fluids. Key validation parameters, as outlined by regulatory guidelines, include linearity, accuracy, precision, sensitivity, selectivity, robustness, method transferability, and inter-laboratory reproducibility woah.orgeuropa.eu.

Linearity, Accuracy, Precision, and Sensitivity Assessments

These parameters collectively assess the quantitative performance of an analytical method.

Linearity: Linearity demonstrates that the method's response is directly proportional to the analyte's concentration over a specified range woah.org. Studies have established linearity for this compound in different matrices. For instance, a dispersive liquid-liquid microextraction (DLLME) coupled with capillary electrophoresis (CE) method showed linearity for DEO in urine over a concentration range of 187.5–750 ng mL⁻¹, with a correlation coefficient (r) of 0.998 rsc.orgrsc.orgresearchgate.net. In human plasma, LC-MS/MS methods have reported linearity for this compound (also referred to as N-desethyl oxybutynin) across various ranges, such as 0.500–100 ng/mL nih.govresearchgate.net, 75.163 pg/mL to 7411.923 pg/mL researchgate.net, and 0.249 to 70.255 ng/mL jchps.com, with correlation coefficients consistently exceeding 0.98 researchgate.netjchps.com.

Accuracy: Accuracy refers to the closeness of agreement between the measured value and the true or accepted reference value woah.orgelementlabsolutions.com. It is often assessed through percent recovery or percent difference from spiked samples. For this compound, intra-day and inter-day accuracy assays, studied at three concentration levels, were reported to be lower than 15% rsc.orgrsc.orgresearchgate.net. Mean extraction recoveries for DEO have been reported around 60.9% (SD 6.4%) in urine rsc.orgrsc.orgresearchgate.net, while in plasma, extraction recovery for analytes, including N-desethyl oxybutynin, was consistent across quality control (QC) levels, with values around 80.4% nih.govresearchgate.net. One study reported a validated accuracy of 97.0% to 101.0% for Oxybutynin researchgate.net.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample woah.orgelementlabsolutions.com. It encompasses repeatability (within-run) and intermediate precision (between-run, between-day, or between-analyst). For this compound, intra-day and inter-day precision assays were found to be lower than 15% rsc.orgrsc.orgresearchgate.net. Within-day and day-to-day relative standard deviation (RSD) values were reported as 4.9% and 9.81% respectively for N-Desmethyl Oxybutynine researchgate.net. Assay reproducibility has been demonstrated through the reanalysis of incurred samples, with studies reporting reanalysis of 344 incurred samples nih.govresearchgate.net and 20 incurred samples nih.gov.

Sensitivity: Sensitivity relates to the method's ability to detect and quantify the analyte at low concentrations. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOQ for this compound in urine was defined as 187.5 ng mL⁻¹; it was the lowest concentration that could be determined with accuracy and precision below 20% over six analytical runs rsc.orgrsc.orgresearchgate.net. Minimum detectable levels for this compound (DEOB) in plasma were reported as 5 ng/mL researchgate.netnih.gov.

Table 1: Summary of Linearity, Accuracy, and Precision for this compound

ParameterMatrixMethodRange/LevelValue/FindingCitation(s)
Linearity UrineDLLME-CE187.5–750 ng mL⁻¹Correlation coefficient (r) = 0.998 rsc.orgrsc.orgresearchgate.net
PlasmaLC-MS/MS0.500–100 ng/mLCorrelation coefficient > 0.98 nih.govresearchgate.net
PlasmaLC-MS/MS75.163 pg/mL to 7411.923 pg/mLCorrelation coefficient > 0.98 researchgate.net
PlasmaLC-MS/MS0.249 to 70.255 ng/mLRegression > 0.98 jchps.com
Accuracy UrineDLLME-CE3 concentration levelsIntra-day and inter-day accuracy < 15% rsc.orgrsc.orgresearchgate.net
PlasmaLC-MS/MS5 QC levelsMean recovery: 80.4% (analytes), 76.9% (ISs) nih.govresearchgate.net
PlasmaLC-MS/MSN/AValidated accuracy: 97.0% - 101.0% (for Oxybutynin) researchgate.net
Precision UrineDLLME-CE3 concentration levelsIntra-day and inter-day precision < 15% rsc.orgrsc.orgresearchgate.net
PlasmaLC-MS/MSN/AWithin-day RSD: 4.9%; Day-to-day RSD: 9.81% (N-Desmethyl Oxybutynine) researchgate.net
PlasmaLC-MS/MSN/AReproducibility demonstrated by reanalysis of 344 incurred samples nih.govresearchgate.net
Sensitivity UrineDLLME-CEN/ALOQ = 187.5 ng mL⁻¹ (accuracy/precision < 20%) rsc.orgrsc.orgresearchgate.net
PlasmaLC-MS/MSN/AMinimum detectable level = 5 ng/mL researchgate.netnih.gov

Selectivity and Robustness Evaluations

Selectivity: Selectivity, also known as specificity, is the ability of an analytical method to unequivocally measure the analyte in the presence of other components that might be present in the sample matrix, such as impurities, degradation products, or endogenous substances woah.orgelementlabsolutions.com. A selective method ensures that the measured signal is solely attributable to the target analyte, minimizing false positives or negatives. Selectivity is typically evaluated early in the validation process, as it forms the basis for the reliability of other performance characteristics eurachem.org. For this compound, methods have been developed and described as specific and selective for its determination in biological matrices researchgate.netresearchgate.net.

Robustness: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during routine use woah.orgelementlabsolutions.com. This is typically evaluated during the method development phase europa.eu. For example, a DLLME-CE method for this compound investigated the impact of parameters such as temperature (±1 °C), background electrolyte (BGE) concentration (±2 mmol L⁻¹), and BGE pH (±0.1) on migration time and peak area rsc.orgrsc.orgresearchgate.net. Variations in these parameters were assessed using a full factorial design, with migration time and peak area serving as the measured effects rsc.orgrsc.orgresearchgate.net.

Method Transferability and Inter-laboratory Reproducibility

Method Transferability: Method transferability refers to the ability of a validated analytical method to be successfully transferred from one laboratory to another, or from one instrument to another within the same laboratory, while maintaining its performance characteristics researchgate.net. This ensures that the method can be reliably implemented across different settings.

Inter-laboratory Reproducibility: Inter-laboratory reproducibility is the degree of agreement between results obtained by different laboratories analyzing the same sample using the same method woah.org. This is often assessed through collaborative studies or proficiency testing. While direct inter-laboratory studies for this compound were not explicitly detailed in the search results, the validation of assay reproducibility through the reanalysis of incurred samples in multiple runs and by different analysts or on different days provides strong evidence of the method's inherent consistency and potential for reproducibility across different settings nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. The statistical evaluation of methods has also revealed good reproducibility pharmacophorejournal.com.

Preclinical Pharmacokinetic and Distribution Studies of N Desethyloxybutynin

Absorption and Distribution Studies in Animal Models (e.g., rats)

N-Desethyloxybutynin is primarily formed through the N-deethylation of oxybutynin (B1027), a process mediated by cytochrome P450 enzymes, predominantly CYP3A4, in the liver and gut wall researchgate.netdrugbank.comeuropa.eumdpi.comtmda.go.tzhres.caresearchgate.net. While direct in vivo bioavailability studies specifically for exogenously administered this compound in animal models are not extensively detailed in the reviewed literature, its systemic presence and formation from oxybutynin have been characterized. Following oral administration of oxybutynin in rats, this compound has been detected in plasma and urine researchgate.net. Studies indicate that oral oxybutynin leads to substantial systemic exposure to this compound, with its plasma concentrations often exceeding those of the parent drug by several-fold mdpi.comresearchgate.netnih.govfda.gov.

In Vivo Bioavailability Studies (in animal models)

Direct in vivo bioavailability data for this compound administered as a standalone compound in animal models is limited in the provided search results. However, its formation in vivo from oxybutynin is well-documented. Following oral administration of oxybutynin, this compound is a major circulating metabolite, suggesting significant absorption and systemic availability of the metabolite formed endogenously. For instance, studies comparing oral versus transdermal oxybutynin administration in humans have shown that oral administration results in significantly higher plasma concentrations of this compound compared to transdermal delivery, which bypasses first-pass metabolism hres.caresearchgate.netfda.govuoa.grfda.gov. This implies that the oral route facilitates robust systemic exposure to this compound in preclinical species as well, though specific percentage bioavailability values for the metabolite itself are not detailed.

Tissue Distribution Profiling (e.g., bladder, submaxillary gland, heart, colon in rats)

Preclinical studies have investigated the interaction of this compound with muscarinic acetylcholine (B1216132) receptors (mAChRs) in various rat tissues, providing insights into its potential distribution and target engagement. In vitro studies have determined the binding affinity (Ki values) of this compound to mAChRs in isolated rat bladder, submaxillary gland, heart, and colon. These values indicate varying degrees of affinity across these tissues, with the submaxillary gland showing the highest affinity (lowest Ki) caymanchem.com.

Furthermore, in vivo studies have characterized the muscarinic receptor binding activity of this compound in these same rat tissues. Following intravenous injection of this compound in rats, dose- and time-dependent increases in the apparent dissociation constant (Kd) for specific [3H]NMS binding were observed in the bladder, submaxillary gland, heart, and colon. These effects were comparable to those induced by intravenous oxybutynin, suggesting that this compound distributes to these tissues and interacts with muscarinic receptors in vivo nih.gov.

Table 1: Tissue Binding Affinity (Ki) of this compound in Rat Tissues *

TissueBinding Affinity (Ki, nM)
Bladder5.38
Submaxillary gland3.12
Heart16.0
Colon5.59

*Data derived from in vitro studies measuring binding to muscarinic acetylcholine receptors caymanchem.com.

Elimination Pathways of this compound in Preclinical Models

The elimination of this compound in preclinical models is primarily characterized by its metabolic clearance, with minimal direct excretion of the unchanged compound.

Renal Excretion Mechanisms

Renal excretion of this compound appears to be a minor elimination pathway. Studies consistently report that less than 0.1% of an administered dose of oxybutynin is excreted as the this compound metabolite in the urine europa.eutmda.go.tznih.govmpa.se. The specific mechanisms governing this low level of renal excretion have not been detailed in the reviewed literature, but it suggests that the compound is largely cleared through other routes, primarily hepatic metabolism.

Biliary Excretion Assessment

Specific data regarding the biliary excretion of this compound in preclinical models was not identified in the provided search results. The primary routes of elimination discussed are hepatic metabolism and, to a lesser extent, renal excretion of the unchanged metabolite.

Pharmacokinetic Modeling and Simulation for this compound in Preclinical Contexts

Pharmacokinetic modeling and simulation have been employed to understand the disposition of this compound, particularly in relation to its parent compound, oxybutynin. Population pharmacokinetic models have been developed using nonlinear mixed-effects modeling, often incorporating this compound into a two-compartment model alongside oxybutynin. These models help describe the formation and elimination kinetics of the metabolite researchgate.netresearchgate.net.

Modeling efforts have also been used to compare the pharmacokinetic profiles of oxybutynin and its metabolites, including this compound, across different administration routes. For example, modeling has been used to compare plasma concentrations and AUC ratios of this compound to oxybutynin following oral versus transdermal delivery of oxybutynin. These simulations highlight how formulation and administration route significantly impact the systemic exposure and metabolite-to-drug ratios fda.govfda.govresearchgate.net. Simulations have also explored the reduction in peak-trough fluctuations of this compound and its ratio to oxybutynin with alternative administration methods compared to oral dosing researchgate.net.

Table 2: Ratio of this compound to Oxybutynin Plasma Exposure (AUC) *

Administration RouteRatio (this compound AUC / Oxybutynin AUC)Source
Oral~3.25 (S-enantiomer) nih.gov
Oral~8.93 (R-enantiomer) nih.gov
Oral11.9:1 fda.gov
Oral4 to 10 times higher concentrations mdpi.com
Oral5 to 12 times greater nih.gov
Oral17 researchgate.net
Transdermal< 1 (R- and S-enantiomers) nih.gov
Transdermal1.3:1 fda.gov
Transdermal1.3 ± 0.3 (multiple dose) uoa.gr

*Note: Ratios can vary based on study design, enantiomeric analysis, and specific pharmacokinetic parameters measured (e.g., Cmax vs. AUC).

Compound Names Mentioned:

this compound (N-DeO, DEOB, Oxy-DE)

Oxybutynin (OXY)

Phenylcyclohexylglycolic acid (PCGA)

Oxybutynin N-oxide

Molecular and Cellular Pharmacological Investigations of N Desethyloxybutynin

In Vitro Receptor Binding Affinity and Selectivity Studies

Muscarinic Receptor Subtype Profiling (e.g., M1, M2, M3, M4, M5)

N-Desethyloxybutynin, like its parent compound oxybutynin (B1027), is a non-selective muscarinic receptor antagonist. nih.gov It exhibits potent binding to M1, M3, and M4 receptor subtypes, with lower potency for the M2 and M5 subtypes. nih.gov Research indicates that the cholinergic side effects associated with this compound may be linked to its significant potency at M1 and M3 receptors. nih.gov

Studies comparing this compound to other antimuscarinic agents have provided further insight into its receptor binding profile. For instance, while darifenacin (B195073) shows high selectivity for the M3 receptor subtype, both oxybutynin and this compound display a more non-selective binding pattern across the M1-M5 subtypes. ics.org The affinity of this compound for muscarinic receptors in the human detrusor muscle has been shown to be similar to that of oxybutynin. nih.gov However, its affinity is significantly higher in the parotid gland, which may contribute to side effects such as dry mouth. nih.gov

The binding affinities (pKi values) of this compound and its parent compound, oxybutynin, for the five human muscarinic receptor subtypes are presented below. A higher pKi value indicates a stronger binding affinity.

CompoundM1M2M3M4M5
This compoundPotentLess PotentPotentPotentLess Potent
Oxybutynin8.77.88.98.07.4

Data for this compound is qualitative based on available research. nih.gov Data for oxybutynin is sourced from a comparative study. ics.org

Ligand-Binding Assays and Competition Experiments (e.g., with [3H]N-methylscopolamine)

Ligand-binding assays are crucial for determining the affinity of a compound for its receptor. In the case of this compound, competition experiments are often conducted using a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), to displace the unlabeled drug from muscarinic receptors. nih.govnih.gov These studies have consistently demonstrated that this compound potently displaces [3H]NMS from human cloned muscarinic M1, M3, and M4 receptors. nih.gov

In vitro experiments have shown that this compound inhibits the specific binding of [3H]NMS in a concentration-dependent manner in various rat tissues, including the bladder, submaxillary gland, and colon. nih.gov Notably, the affinity of this compound in these tissues was found to be approximately twice as great as that of oxybutynin. nih.gov Furthermore, in radioligand receptor binding studies on the human detrusor muscle, both oxybutynin and this compound exhibited uniform displacement curves and identical pKi values of 8.2. nih.gov This suggests a similar binding mechanism at the receptor level in this tissue.

Stereoselectivity of Receptor Binding

This compound possesses a chiral center, meaning it exists as two enantiomers: (R)-N-desethyloxybutynin and (S)-N-desethyloxybutynin. Research has revealed that the binding to muscarinic receptors is stereoselective, with the (R)-enantiomers generally exhibiting greater potency than their corresponding (S)-enantiomers. nih.gov This stereoselectivity has been observed in studies evaluating the displacement of [3H]NMS from human cloned muscarinic receptors. nih.gov The higher potency of the (R)-enantiomer of this compound at M1 and M3 receptors, in particular, is thought to be a significant contributor to the cholinergic side effects associated with the drug. nih.gov

In vitro studies using human liver microsomes have also shown stereoselectivity in the metabolism of oxybutynin to this compound, with the (R)-enantiomer of oxybutynin being metabolized more slowly than the (S)-enantiomer. researchgate.net This difference in metabolism can lead to varying plasma concentrations of the (R)- and (S)-enantiomers of this compound, which may have clinical implications due to their differing receptor binding affinities.

Functional Assays and Cellular Signaling Pathway Modulation by this compound

In Vitro Agonist/Antagonist Activity on Receptor Systems (e.g., inhibition of carbachol-induced contractions in isolated detrusor muscle)

Functional assays are employed to assess the biological effect of a compound at its target receptor. For this compound, a key functional assay involves measuring its ability to antagonize the contractile effects of muscarinic agonists, such as carbachol (B1668302), in isolated detrusor smooth muscle. nih.gov These studies have demonstrated that this compound acts as a competitive antagonist at muscarinic receptors in the human detrusor muscle. nih.gov This is evidenced by a rightward shift in the concentration-response curve for carbachol in the presence of this compound, without a depression of the maximum response. nih.gov

The pA2 value, a measure of antagonist potency, for this compound in inhibiting carbachol-induced contractions in the human detrusor was determined to be 7.6, which is comparable to the pA2 value of 7.8 for oxybutynin. nih.gov This indicates that both compounds have a similar antimuscarinic effect in this tissue. nih.gov Furthermore, at a concentration of 10 microM, this compound was shown to depress contractions induced by electrical nerve stimulation by 91%, further confirming its potent antagonist activity. nih.gov

CompoundpA2 Value (Human Detrusor)
This compound7.6
Oxybutynin7.8

Data from a study on carbachol-induced contractions. nih.gov

Intracellular Signaling Cascades (e.g., Calcium Mobilization, cAMP Production)

The binding of antagonists like this compound to muscarinic receptors blocks the intracellular signaling cascades that are normally initiated by the binding of acetylcholine (B1216132). The M3 muscarinic receptor, a primary target of this compound, is coupled to Gq/11 proteins. urologyschool.comics.org Activation of this pathway typically leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). urologyschool.com IP3 then triggers the release of calcium from intracellular stores, leading to smooth muscle contraction. urologyschool.com By blocking the M3 receptor, this compound prevents this cascade, thereby inhibiting detrusor muscle contraction.

The M2 muscarinic receptor, another receptor subtype to which this compound binds, is coupled to Gi/o proteins. urologyschool.comics.org Activation of M2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). urologyschool.com While the primary contractile mechanism in the detrusor is mediated by M3 receptors, M2 receptors may play a role in opposing sympathetically induced smooth muscle relaxation. urologyschool.com The antagonistic action of this compound at M2 receptors would therefore interfere with this inhibitory pathway.

Cell-Based Reporter Gene Assays

Cell-based reporter gene assays are crucial tools for dissecting the molecular mechanisms of drug action. berthold.com These assays typically involve the use of a reporter gene, such as luciferase, linked to a specific promoter sequence that regulates its expression. berthold.com When a substance of interest, like this compound, interacts with a cellular target, it can modulate the activity of this promoter, leading to a measurable change in the reporter protein's expression, often detected as light output. berthold.compromega.es This allows for the quantification of a compound's effect on specific signaling pathways.

While direct and specific reporter gene assay data for this compound is not extensively detailed in the public domain, the principles of these assays can be applied to understand its activity. For instance, to investigate its effect on muscarinic receptors, a reporter gene assay could be constructed where the promoter of a gene downstream of muscarinic receptor activation is linked to a luciferase reporter. Cells expressing the target muscarinic receptor subtype (e.g., M1, M2, or M3) would be treated with this compound, and the resulting change in luciferase activity would indicate the compound's antagonist or agonist properties at that receptor. drugbank.com Given that this compound is an active metabolite of oxybutynin with known anticholinergic effects, such an assay would be expected to show a decrease in reporter gene expression in response to a muscarinic agonist. drugbank.comgpatindia.com

These assays are highly sensitive and can provide quantitative data on the potency and efficacy of a compound. promega.es They are also adaptable for high-throughput screening, allowing for the rapid evaluation of numerous compounds. thermofisher.com

Structure-Activity Relationships (SAR) of this compound and its Analogues

Influence of Structural Modifications on Receptor Binding and Functional Activity

The structure-activity relationship (SAR) of this compound is intrinsically linked to that of its parent compound, oxybutynin. The core structure of these molecules is essential for their anticholinergic activity. gpatindia.com

Key structural features influencing the activity of oxybutynin and its analogues, including this compound, include:

The Ester Group: The presence of an ester linkage is considered crucial for potent anticholinergic activity. gpatindia.com

The Cyclohexyl and Phenyl Groups: At least one of the R1 or R2 groups attached to the alpha-carbon should be a carbocyclic or heterocyclic ring. In oxybutynin and this compound, these are a cyclohexyl and a phenyl group. gpatindia.com

The Hydroxyl Group: An R3 group, which can be a hydrogen or a hydroxyl group, is important for activity. gpatindia.com

The Amino Group: The nature of the nitrogen substituent, whether a tertiary amine or a quaternary ammonium (B1175870) salt, influences potency. This compound possesses a secondary amine due to the N-dealkylation of oxybutynin. gpatindia.commdpi.com

The Carbon Chain Length: A two-carbon distance between the ring-substituted carbons and the nitrogen atom generally leads to maximum potency. gpatindia.com

This compound is formed by the N-deethylation of oxybutynin. mdpi.com This modification, the removal of an ethyl group from the tertiary amine to form a secondary amine, still results in a molecule with significant antimuscarinic activity. mdpi.com In fact, this compound has a pharmacological activity on the human detrusor muscle that is similar to that of oxybutynin. europa.euhres.ca However, it exhibits a greater binding affinity for the muscarinic receptors in the parotid gland, which is thought to contribute to the side effect of dry mouth. mdpi.comeuropa.eu

CompoundStructural Modification from OxybutyninKey Activity Feature
This compound N-deethylation (removal of one ethyl group from the tertiary amine)Similar antimuscarinic activity on detrusor muscle as oxybutynin, but higher affinity for parotid gland receptors. europa.euhres.ca

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgmedcraveonline.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. jocpr.com

For this compound and its analogues, a QSAR model could be developed to predict their antimuscarinic activity. This would involve:

Data Set Collection: Gathering a set of molecules with known antimuscarinic activities, including this compound and its structural analogues. mdpi.com

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as steric, electronic, and lipophilic properties. nih.gov

Model Development: Using statistical methods like multiple linear regression to create a mathematical equation that correlates the descriptors with the observed biological activity. mdpi.com

Model Validation: Testing the model's predictive power using an external set of compounds not used in the model's development. medcraveonline.com

While a specific, published QSAR model for this compound was not identified in the search results, the principles of QSAR are broadly applicable. Such a model could help in the design of new analogues with improved selectivity for bladder muscarinic receptors over those in other tissues, potentially reducing side effects. jocpr.com

Enzymatic Activity Modulation by this compound

Inhibition or Activation of Specific Enzymes (e.g., transporters)

This compound, as the primary active metabolite of oxybutynin, is intrinsically involved in enzymatic processes, particularly those related to its formation and further metabolism. The primary enzyme responsible for the conversion of oxybutynin to this compound is the cytochrome P450 isoenzyme CYP3A4, which is found in the liver and the gut wall. mdpi.comeuropa.eu

There is evidence that oxybutynin itself can inhibit certain CYP enzymes. Studies have shown that oxybutynin can inhibit CYP3A4 and CYP2D6-associated activities in human liver microsomes. researchgate.net The inhibitory potential for other CYP enzymes like CYP1A1/2, CYP2A6, CYP2C9, and CYP2E1 was found to be less potent or non-existent compared to reference inhibitors. researchgate.net

Regarding transporters, functional assays have been used to detect the activities of relevant drug transporters like MDR1 P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) in relation to oxybutynin and its metabolites. researchgate.net If a new molecular entity is found to be a substrate or inhibitor of P-gp in vitro, further in vivo studies are often recommended. tandfonline.com

Mechanistic Studies of Enzyme-N-Desethyloxybutynin Interactions

The formation of this compound from oxybutynin is a metabolic N-dealkylation reaction catalyzed by CYP3A4. mdpi.commdpi.com In vitro studies using human liver microsomes have demonstrated that this N-deethylation is potently inhibited by ketoconazole (B1673606), a known CYP3A4 inhibitor, with an IC50 of 4.5 microM. researchgate.net Itraconazole also inhibits this reaction, though less potently and with more variability. researchgate.net Recombinant CYP3A5 has shown higher activity in oxybutynin N-deethylation than recombinant CYP3A4. researchgate.net

The stereoselectivity of this metabolic process has also been investigated. In human liver microsomes, the production of this compound from the (R)-enantiomer of oxybutynin is slower than from the (S)-enantiomer. researchgate.net

Understanding the mechanistic details of how this compound interacts with metabolizing enzymes and transporters is crucial for predicting potential drug-drug interactions and for designing new therapeutic agents with more favorable metabolic profiles. tandfonline.comhres.ca

Enzyme/TransporterInteraction with Oxybutynin/N-DesethyloxybutyninSignificance
CYP3A4 Catalyzes the N-deethylation of oxybutynin to form this compound. mdpi.comeuropa.eu Oxybutynin can also inhibit CYP3A4 activity. researchgate.netPrimary metabolic pathway for this compound formation. Potential for drug-drug interactions with other CYP3A4 substrates or inhibitors. medscape.com
CYP3A5 Shows higher activity in oxybutynin N-deethylation than CYP3A4 in recombinant systems. researchgate.netContributes to the metabolism of oxybutynin.
CYP2D6 Oxybutynin inhibits CYP2D6-associated activity. researchgate.netPotential for drug-drug interactions with CYP2D6 substrates.
MDR1 (P-gp) & BCRP Functional assays suggest involvement in the transport of oxybutynin and its metabolites. researchgate.netInfluences the absorption, distribution, and excretion of the compounds.

Future Research Directions and Translational Perspectives for N Desethyloxybutynin Studies

Advancements in Analytical Technologies for N-Desethyloxybutynin Quantification

The accurate quantification of this compound in biological matrices is fundamental to pharmacokinetic and metabolic studies. While existing methods have proven effective, future advancements will likely focus on enhancing sensitivity, throughput, and the ability to perform chiral separations.

High-Sensitivity Mass Spectrometry:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of this compound. nih.govnih.gov Future developments are expected to involve the use of ultra-high-performance liquid chromatography (UHPLC) for faster analysis times and improved resolution. researchgate.net High-resolution mass spectrometry (HRMS) offers the potential for more definitive metabolite identification and the reduction of matrix interferences. nih.gov The use of stable isotope-labeled internal standards, such as deuterium-labeled this compound, will continue to be crucial for ensuring the accuracy and precision of these methods. nih.govjchps.com

Novel Sample Preparation Techniques:

Innovations in sample preparation can significantly improve the efficiency and sensitivity of analytical methods. Dispersive liquid-liquid microextraction (DLLME) has been successfully applied to the analysis of this compound in urine, offering a rapid and efficient alternative to traditional liquid-liquid extraction. agosr.comrsc.org Further exploration of miniaturized and automated sample preparation techniques will be beneficial for high-throughput analysis.

Chiral Analysis:

Given that oxybutynin (B1027) is a chiral compound and its enantiomers exhibit different pharmacological activities, the stereoselective analysis of this compound is of significant interest. researchgate.netnih.gov Future analytical methods will need to incorporate chiral chromatography to separate and quantify the individual enantiomers of this compound, providing a more detailed understanding of its stereoselective pharmacokinetics and pharmacodynamics. nih.gov

Interactive Data Table: Comparison of Analytical Methods for this compound Quantification

Analytical TechniqueSample MatrixSample PreparationKey AdvantagesReference
LC-MS/MSHuman PlasmaLiquid-Liquid ExtractionHigh sensitivity and selectivity, suitable for bioequivalence studies. nih.govnih.gov
UPLC-MS/MSRat Plasman-Hexane ExtractionRapid analysis time, high selectivity. researchgate.netnih.gov
DLLME-CEHuman UrineDispersive Liquid-Liquid MicroextractionRapid, simple, and efficient extraction. agosr.comrsc.org

Integration of Omics Approaches in this compound Metabolism Research

The application of "omics" technologies, such as metabolomics and proteomics, holds immense potential for providing a comprehensive, systems-level understanding of this compound metabolism.

Metabolomics:

Untargeted and targeted metabolomics approaches, utilizing high-resolution mass spectrometry, can be employed to identify novel metabolites of this compound in various biological samples. news-medical.net This can provide a more complete picture of its metabolic fate beyond the known pathways. Stable isotope tracing, where labeled this compound is administered, can be used to track the incorporation of isotopes into downstream metabolites, offering definitive evidence of metabolic pathways. nih.govkuleuven.beyoutube.com

Proteomics:

Proteomics can be used to identify the specific enzymes responsible for the metabolism of this compound. nih.gov By incubating this compound with human liver microsomes or other enzyme preparations and analyzing the protein content, it may be possible to identify the cytochrome P450 (CYP) isoforms and other enzymes involved in its biotransformation. This information is critical for predicting potential drug-drug interactions.

The integration of metabolomic and proteomic data can provide a more holistic view of the factors influencing this compound metabolism and its variability among individuals.

Refined In Vitro and Ex Vivo Models for this compound Studies

The development of more physiologically relevant in vitro and ex vivo models is essential for accurately predicting the in vivo behavior of this compound.

Three-Dimensional (3D) Cell Culture Models:

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of tissues. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more in vivo-like environment and are increasingly being used in drug metabolism and toxicity studies. mdpi.comresearchgate.net The use of liver spheroids or intestinal organoids could provide a more accurate assessment of this compound metabolism and its potential for drug-induced liver injury.

Organ-on-a-Chip Technology:

Microphysiological systems, or "organ-on-a-chip" technology, represent a significant advancement in in vitro modeling. These microfluidic devices can be used to create complex, multi-organ systems that mimic human physiology more closely than traditional cell culture models. A "liver-on-a-chip" model, for instance, could be used to study the first-pass metabolism of oxybutynin to this compound and the subsequent metabolism of this compound in a more dynamic and physiologically relevant manner.

These advanced models will be instrumental in refining our understanding of this compound's disposition and in providing better predictions of its clinical effects.

Development of Novel this compound Analogues for Mechanistic Probes

The synthesis of novel analogues of this compound can provide invaluable tools for elucidating its mechanism of action and metabolic pathways.

Deuterated Analogues:

The synthesis of deuterated analogues of this compound can serve multiple purposes. researchgate.net As mentioned earlier, they are excellent internal standards for mass spectrometry-based quantification. Furthermore, strategic deuterium (B1214612) substitution at metabolically labile sites can be used to investigate the kinetic isotope effect, providing insights into the mechanism of enzymatic reactions involved in its metabolism.

Fluorinated Analogues:

The introduction of fluorine atoms into a molecule can alter its metabolic stability and receptor binding affinity. nih.gov The synthesis of fluorinated this compound analogues could lead to compounds with improved pharmacokinetic properties or altered pharmacological profiles, which could be used to probe the structure-activity relationships at its target receptors. dtic.mil

Photoaffinity Probes:

Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-receptor interactions. agosr.comnih.govresearchgate.netunimi.it The development of this compound analogues incorporating a photoreactive group would allow for the covalent labeling of its binding sites on muscarinic receptors and other potential off-target proteins. This could provide direct evidence of its binding interactions and help to elucidate the molecular basis of its pharmacological effects.

The development of these and other novel chemical probes will be instrumental in advancing our fundamental understanding of this compound's pharmacology and toxicology.

Q & A

Q. What are the key metabolic pathways of oxybutynin leading to N-desethyloxybutynin formation, and which analytical methods are validated for its quantification in pharmacokinetic studies?

N-DEO is the primary hepatic metabolite of oxybutynin, formed via CYP3A4-mediated N-dealkylation. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended due to its sensitivity in distinguishing N-DEO from oxybutynin and other metabolites. Stable isotope-labeled internal standards (e.g., deuterated N-DEO) improve precision in plasma and urine matrices .

Q. How does this compound’s receptor binding profile compare to oxybutynin in target vs. off-target tissues?

N-DEO binds to muscarinic acetylcholine receptors (mAChRs) with pKi values of 8.2 (human bladder) and 8.7 (parotid gland), indicating higher affinity for salivary glands, which correlates with xerostomia side effects. Radioligand displacement assays using [³H]-N-methylscopolamine in isolated tissues are critical for quantifying subtype-specific affinity .

Q. What methodological considerations are essential when designing in vitro studies to evaluate N-DEO’s pharmacological activity?

Use organ bath experiments with human bladder strips to measure antispasmodic effects, paired with mAChR-expressing cell lines (e.g., CHO cells) for receptor specificity. Include atropine as a control to confirm mAChR-mediated activity. Note that N-DEO’s in vitro potency matches oxybutynin but diverges in vivo due to pharmacokinetic differences .

Advanced Research Questions

Q. How can transdermal drug delivery systems be optimized to minimize hepatic conversion of oxybutynin to this compound?

Formulate oxybutynin with permeation enhancers (e.g., sorbitol or polyvinyl alcohol) to bypass first-pass metabolism. Validate efficacy using Franz diffusion cells with human skin, comparing metabolite levels in receptor fluid via LC-MS/MS. Clinical studies show transdermal patches reduce N-DEO’s AUC by 60% compared to oral administration, correlating with lower xerostomia incidence .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic parameters of N-DEO across administration routes?

Conduct crossover studies in healthy volunteers comparing oral, transdermal, and intravesical delivery. Use population pharmacokinetic modeling to account for inter-individual variability in CYP3A4 activity. Data from Zobrist et al. (2001) demonstrate enantiomer-specific metabolism (R-N-DEO vs. S-N-DEO), requiring chiral chromatography for accurate analysis .

Q. How do genetic polymorphisms in CYP3A4 influence interpatient variability in N-DEO exposure and clinical outcomes?

Design pharmacogenetic cohort studies linking CYP3A4*1B and *22 alleles to N-DEO plasma levels using PCR-RFLP or next-gen sequencing. Correlate findings with adverse event rates (e.g., dry mouth) in urinary incontinence trials. Preliminary data suggest CYP3A4 poor metabolizers exhibit 30% higher N-DEO AUC, necessitating dose adjustments .

Q. What in silico models predict N-DEO’s tissue distribution and receptor occupancy in bladder vs. salivary glands?

Develop physiologically based pharmacokinetic (PBPK) models integrating N-DEO’s logP (2.1), plasma protein binding (85%), and mAChR expression data. Validate against PET imaging with [¹¹C]-N-DEO in preclinical models to map receptor occupancy. Such models can guide targeted drug delivery to reduce off-target effects .

Methodological Notes

  • Contradiction Analysis : Discrepancies in N-DEO’s therapeutic vs. adverse effects stem from route-dependent metabolism. Transdermal systems minimize N-DEO exposure but require rigorous bioequivalence testing against oral formulations .
  • Data Gaps : Limited studies on N-DEO’s role in central anticholinergic effects (e.g., cognitive decline). Propose microdialysis studies in rodent brains to measure cerebrospinal fluid concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desethyloxybutynin
Reactant of Route 2
Reactant of Route 2
N-Desethyloxybutynin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.